2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine
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Overview
Description
2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine is a chemical compound with the molecular formula C15H16ClNO2S and a molecular weight of 309.81 g/mol . This compound is characterized by the presence of a chloro group, a sulfonyl group attached to a dimethylphenyl ring, and a dimethylpyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 2-chloro-4,6-dimethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyridine: Lacks the sulfonyl group and has different reactivity.
2,4-Dimethylphenylsulfonyl Chloride: Lacks the pyridine ring and has different applications.
3-[(2,4-Dimethylphenyl)sulfonyl]-4,6-dimethylpyridine: Similar structure but without the chloro group.
Uniqueness
2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine is unique due to the presence of both the chloro and sulfonyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
2-chloro-3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJJRAWHLNBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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